1-[(2,5-dimethylphenyl)methyl]-6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
Description
This compound is a heterocyclic derivative featuring a 1,4-dihydroquinolin-4-one core substituted with a 2,5-dimethylphenylmethyl group at position 1, a methyl group at position 6, and a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl moiety at position 3. The 1,2,4-oxadiazole ring is notable for its electron-deficient nature and metabolic stability, which often enhances bioavailability in pharmaceutical candidates .
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2/c1-17-6-10-21(11-7-17)27-29-28(33-30-27)24-16-31(15-22-13-18(2)5-9-20(22)4)25-12-8-19(3)14-23(25)26(24)32/h5-14,16H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUDXGZWWBYIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=C(C=C4)C)CC5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2,5-dimethylphenyl)methyl]-6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a derivative of the quinoline family and incorporates a 1,2,4-oxadiazole moiety. This unique structural composition suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 475.55 g/mol. The compound features multiple functional groups that contribute to its biological activity, including the oxadiazole ring known for its pharmacological significance.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with compounds containing the oxadiazole moiety. These activities include:
- Anticancer Activity : Compounds with oxadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as inhibition of key enzymes involved in cancer proliferation (e.g., thymidylate synthase and histone deacetylases) .
- Antimicrobial Effects : The presence of both quinoline and oxadiazole structures has been linked to enhanced antimicrobial properties, making these compounds potential candidates for developing new antibiotics .
- Anti-inflammatory and Analgesic Properties : Some derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenases (COX), which are critical in the inflammatory response .
The proposed mechanisms through which this compound exerts its biological effects include:
-
Enzyme Inhibition : The compound may inhibit key enzymes such as:
- Histone Deacetylases (HDAC)
- Carbonic Anhydrase (CA)
- Thymidylate Synthase
- Cell Cycle Arrest : By interfering with specific signaling pathways, the compound can induce cell cycle arrest in cancer cells, leading to reduced tumor growth .
Anticancer Activity
A study evaluating the cytotoxicity of various oxadiazole derivatives showed that compounds similar to This compound exhibited IC50 values ranging from 10 µM to 50 µM against several cancer cell lines including HeLa (cervical cancer) and MCF7 (breast cancer) .
Antimicrobial Studies
In another research effort focused on antimicrobial activity, derivatives were tested against a panel of bacterial strains. The results indicated that certain modifications to the oxadiazole ring significantly enhanced antibacterial potency compared to standard antibiotics .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Targeted Cells/Organisms |
|---|---|---|---|
| Compound A | Anticancer | 15 | HeLa (Cervical Cancer) |
| Compound B | Antimicrobial | 8 | Staphylococcus aureus |
| Compound C | Anti-inflammatory | 20 | RAW264.7 Macrophages |
| Compound D | Antioxidant | 25 | Human Fibroblast Cells |
Comparison with Similar Compounds
Structural Analogues within the 1,4-Dihydroquinolin-4-one Family
Compounds sharing the 1,4-dihydroquinolin-4-one core often exhibit variations in substituents that dictate their biological activity. For instance:
- 3-(4-Chlorophenyl)-1,4-dihydroquinolin-4-one derivatives demonstrate potent antifungal activity due to the electron-withdrawing chlorine atom enhancing membrane penetration.
- 1-Benzyl-6-nitro-1,4-dihydroquinolin-4-one shows enhanced kinase inhibition via nitro-group-mediated redox interactions.
In contrast, the target compound’s 1,2,4-oxadiazole and dimethylphenyl groups likely improve lipophilicity and binding affinity compared to simpler derivatives, though experimental validation is pending.
Comparison with Heterocyclic Derivatives from
The compounds 4g and 4h (synthesized in ) share structural motifs with the target compound but differ significantly in core architecture and substituents:
- Core Structure: The target compound uses a 1,4-dihydroquinolin-4-one core, whereas 4g and 4h are based on a pyrazol-3-one scaffold fused with tetrazole and benzodiazepine/oxazepine rings.
- Functional Groups : The target’s 1,2,4-oxadiazole group may confer greater metabolic stability compared to the tetrazole rings in 4g and 4h , which are prone to hydrolysis under acidic conditions .
Pharmacological and Physicochemical Properties
Table 1: Structural and Hypothetical Property Comparison
*logP values estimated via computational models (e.g., XLogP3).
- Solubility : The target compound’s methyl groups may reduce aqueous solubility compared to the polar tetrazole and coumarin groups in 4g and 4h .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
